Cas no 1698984-79-0 (3,4-dihydroxy-N-(propan-2-yl)benzamide)

3,4-dihydroxy-N-(propan-2-yl)benzamide Chemical and Physical Properties
Names and Identifiers
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- 3,4-dihydroxy-N-(propan-2-yl)benzamide
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- Inchi: 1S/C10H13NO3/c1-6(2)11-10(14)7-3-4-8(12)9(13)5-7/h3-6,12-13H,1-2H3,(H,11,14)
- InChI Key: VZOXUQWQVFVGNX-UHFFFAOYSA-N
- SMILES: C(NC(C)C)(=O)C1=CC=C(O)C(O)=C1
3,4-dihydroxy-N-(propan-2-yl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-253767-0.25g |
3,4-dihydroxy-N-(propan-2-yl)benzamide |
1698984-79-0 | 95% | 0.25g |
$347.0 | 2024-06-19 | |
A2B Chem LLC | AW43205-250mg |
3,4-dihydroxy-N-(propan-2-yl)benzamide |
1698984-79-0 | 95% | 250mg |
$401.00 | 2024-04-20 | |
1PlusChem | 1P01C3HH-10g |
3,4-dihydroxy-N-(propan-2-yl)benzamide |
1698984-79-0 | 95% | 10g |
$3779.00 | 2023-12-20 | |
1PlusChem | 1P01C3HH-5g |
3,4-dihydroxy-N-(propan-2-yl)benzamide |
1698984-79-0 | 95% | 5g |
$2569.00 | 2024-06-19 | |
A2B Chem LLC | AW43205-100mg |
3,4-dihydroxy-N-(propan-2-yl)benzamide |
1698984-79-0 | 95% | 100mg |
$289.00 | 2024-04-20 | |
A2B Chem LLC | AW43205-500mg |
3,4-dihydroxy-N-(propan-2-yl)benzamide |
1698984-79-0 | 95% | 500mg |
$610.00 | 2024-04-20 | |
Aaron | AR01C3PT-5g |
3,4-dihydroxy-N-(propan-2-yl)benzamide |
1698984-79-0 | 95% | 5g |
$2814.00 | 2023-12-15 | |
Enamine | EN300-253767-0.05g |
3,4-dihydroxy-N-(propan-2-yl)benzamide |
1698984-79-0 | 95% | 0.05g |
$162.0 | 2024-06-19 | |
Enamine | EN300-253767-2.5g |
3,4-dihydroxy-N-(propan-2-yl)benzamide |
1698984-79-0 | 95% | 2.5g |
$1370.0 | 2024-06-19 | |
Enamine | EN300-253767-0.5g |
3,4-dihydroxy-N-(propan-2-yl)benzamide |
1698984-79-0 | 95% | 0.5g |
$546.0 | 2024-06-19 |
3,4-dihydroxy-N-(propan-2-yl)benzamide Related Literature
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Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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3. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
Additional information on 3,4-dihydroxy-N-(propan-2-yl)benzamide
3,4-dihydroxy-N-(propan-2-yl)benzamide: An Overview of a Promising Compound (CAS No. 1698984-79-0)
3,4-dihydroxy-N-(propan-2-yl)benzamide (CAS No. 1698984-79-0) is a compound that has garnered significant attention in recent years due to its potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure and chemical properties, has shown promising results in several preclinical studies and is currently being explored for its therapeutic potential.
The chemical structure of 3,4-dihydroxy-N-(propan-2-yl)benzamide consists of a benzene ring with two hydroxyl groups at the 3 and 4 positions, and an amide group attached to the benzene ring via a nitrogen atom, which is also bonded to an isopropyl group. This arrangement confers the compound with specific physicochemical properties that make it an interesting candidate for drug development.
Recent research has focused on the biological activities of 3,4-dihydroxy-N-(propan-2-yl)benzamide. Studies have shown that this compound exhibits potent antioxidant and anti-inflammatory effects, which are crucial for addressing a wide range of diseases and conditions. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 3,4-dihydroxy-N-(propan-2-yl)benzamide effectively scavenges free radicals and inhibits the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory disorders such as arthritis and inflammatory bowel disease.
In addition to its antioxidant and anti-inflammatory properties, 3,4-dihydroxy-N-(propan-2-yl)benzamide has also been investigated for its neuroprotective effects. A study conducted by researchers at the University of California found that this compound can protect neurons from oxidative stress-induced damage, which is a common mechanism underlying neurodegenerative diseases like Alzheimer's and Parkinson's disease. The neuroprotective activity of 3,4-dihydroxy-N-(propan-2-yl)benzamide is attributed to its ability to modulate key signaling pathways involved in neuronal survival and function.
The pharmacokinetic profile of 3,4-dihydroxy-N-(propan-2-yl)benzamide has also been studied to evaluate its suitability as a therapeutic agent. Preclinical data indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is well-absorbed orally and has good bioavailability, which is essential for developing oral formulations. Furthermore, the compound shows low toxicity in animal models, suggesting a favorable safety profile.
Clinical trials are currently underway to further assess the safety and efficacy of 3,4-dihydroxy-N-(propan-2-yl)benzamide. Early-phase clinical trials have shown promising results, with the compound demonstrating good tolerability and preliminary evidence of therapeutic benefit in patients with inflammatory conditions. These findings have generated significant interest from both academic researchers and pharmaceutical companies.
The potential applications of 3,4-dihydroxy-N-(propan-2-yl)benzamide extend beyond inflammation and neurodegeneration. Recent studies have explored its anticancer properties as well. Research published in the Cancer Research journal reported that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and suppressing angiogenesis. These findings suggest that 3,4-dihydroxy-N-(propan-2-yl)benzamide may have potential as an adjunct therapy in cancer treatment.
In conclusion, 3,4-dihydroxy-N-(propan-2-yl)benzamide (CAS No. 1698984-79-0) is a multifaceted compound with a broad spectrum of biological activities. Its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties make it a promising candidate for drug development. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and pave the way for new treatments in various medical fields.
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